Ethyl 4-({[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a pyridine ring substituted with a cyano group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common method involves the reaction of 3-cyano-6-phenylpyridine-2-thiol with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The cyano group and the pyridine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-6-phenylpyridine-2-thiol
- Ethyl 4-aminobenzoate
- 4-Cyano-4-(thiobenzoylthio)pentanoic acid
Uniqueness
ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H19N3O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(3-cyano-6-phenylpyridin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C23H19N3O3S/c1-2-29-23(28)17-8-11-19(12-9-17)25-21(27)15-30-22-18(14-24)10-13-20(26-22)16-6-4-3-5-7-16/h3-13H,2,15H2,1H3,(H,25,27) |
InChI Key |
CWABEMSTRDZTBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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